Non-2-enoic acid

Descripción

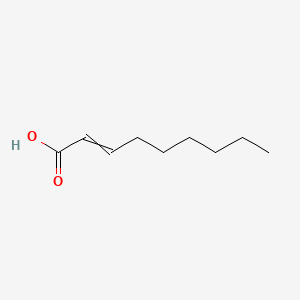

Non-2-enoic acid (C₉H₁₆O₂), also known as (E)-non-2-enoic acid, is a nine-carbon α,β-unsaturated carboxylic acid characterized by a double bond between the C2 and C3 positions. It is part of a homologous series of α,β-unsaturated fatty acids, which exhibit distinct physical, chemical, and biological properties due to their conjugated double bond system .

Propiedades

IUPAC Name |

non-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXTJMPCFOTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-11-0, 29830-11-3 | |

| Record name | 2-Nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Non-2-enoic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of malonic acid with heptanal, followed by acidification and dehydroxylation . The reaction typically requires anhydrous pyridine as a solvent and is carried out under cooling conditions to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of non-2-ynoic acid. This process uses palladium or platinum catalysts under controlled temperature and pressure conditions to achieve high yields of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Non-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond in this compound can be reduced to yield nonanoic acid using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters, commonly using sulfuric acid as a catalyst

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alcohols, sulfuric acid.

Major Products:

Oxidation: Nonanoic acid.

Reduction: Nonanoic acid.

Substitution: Esters of this compound

Aplicaciones Científicas De Investigación

Chemistry

Non-2-enoic acid serves as a building block in organic synthesis. It is utilized to synthesize various complex molecules, making it valuable in synthetic organic chemistry. The compound can undergo several chemical reactions, including:

- Oxidation : Producing nonanoic acid using oxidizing agents like potassium permanganate.

- Reduction : The double bond can be reduced to yield nonanoic acid through hydrogenation.

- Substitution : The carboxyl group can participate in esterification reactions with alcohols to produce esters.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities :

- Antimicrobial and Antifungal Properties : Certain derivatives have been studied for their efficacy against various pathogens.

- Therapeutic Potential : Some derivatives have shown promise as therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. For example, 4-hydroxy-trans-2-nonenoic acid acts as a receptor ligand in the cerebral cortex and hippocampus, with elevated concentrations found in patients with these conditions .

Medicine

The potential medical applications of this compound derivatives are noteworthy:

- Neurodegenerative Disease Treatment : Research indicates that specific derivatives may modulate neurological pathways affected by diseases like Alzheimer’s and Parkinson’s .

- Drug Development : Compounds derived from this compound are being investigated for their ability to inhibit viral infections, such as Newcastle disease virus (NDV), showcasing their potential in antiviral therapies .

Industry

In industrial applications, this compound is used for:

- Production of Polymers : It serves as an intermediate in the synthesis of various industrial chemicals.

- Lubricants : The compound is incorporated into formulations for lubricants due to its chemical properties.

Case Study 1: Antiviral Activity

A study investigated the synthesis of perfluorinated derivatives of this compound and their inhibitory effects on NDV. The synthesized compounds demonstrated significant activity against the virus, suggesting their potential as antiviral agents. In vitro assays showed that one derivative could completely inhibit syncytium formation induced by NDV, indicating a robust antiviral mechanism .

Case Study 2: Neuroprotective Effects

Research focusing on 4-hydroxy-trans-2-nonenoic acid revealed its role as a receptor ligand linked to neuroprotection. Elevated levels of this compound were observed in patients with neurodegenerative diseases, suggesting its involvement in disease mechanisms and potential therapeutic implications .

Mecanismo De Acción

The mechanism of action of non-2-enoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, 4-hydroxy-trans-2-nonenoic acid, a derivative of this compound, acts as a receptor ligand in the cerebral cortex and hippocampus. Elevated concentrations of this compound have been observed in patients with Alzheimer’s and Parkinson’s diseases, suggesting its role in modulating neurological pathways .

Comparación Con Compuestos Similares

Physicochemical Properties

- Molecular weight : 156.22 g/mol

- Melting point : Higher than its shorter-chain homologues (e.g., C7 and C8) due to stronger van der Waals interactions .

- Solubility: Limited in polar solvents but soluble in ethanol and ether .

Comparison with Similar α,β-Unsaturated Carboxylic Acids

The α,β-unsaturated carboxylic acid series (C3–C12) provides a framework to analyze trends in properties. Key compounds include:

- C3 (acrylic acid) : Simplest member, liquid at room temperature.

- C4 (crotonic acid): Solid with monoclinic structure.

- C7 (hept-2-enoic acid) and C8 (oct-2-enoic acid): Lowest melting points in the series .

- C10 (dec-2-enoic acid): Structurally similar to C9 but with a disordered carboxyl group in its crystal lattice .

- C12 (dodec-2-enoic acid): Longest characterized member, solid with high thermal stability .

Table 1: Structural and Physical Properties of Selected α,β-Unsaturated Carboxylic Acids

Key Trends and Differences

Chain Length and Physical State: Shorter chains (C3–C6) are liquids at room temperature, while longer chains (C7–C12) are solids due to increased van der Waals forces . this compound (C9) and Dec-2-enoic acid (C10) exhibit higher melting points than C7/C8 but lower than C12 .

Crystal Structure: All α,β-unsaturated acids form centrosymmetric dimers via O–H···O hydrogen bonds. However, C10 displays a unique disordered carboxyl group, complicating its crystallographic refinement . Odd-numbered chains (C7, C9) often adopt triclinic or monoclinic systems, while even-numbered chains (C8, C10, C12) favor monoclinic or orthorhombic systems .

Biological Activity: C9 derivatives: 4-Hydroxy-trans-2-nonenoic acid is linked to neurodegenerative diseases . C10 derivatives: 10-Hydroxy-2-decenoic acid (from royal jelly) shows antimicrobial activity . C7/C8: Utilized in insect pheromones and bacterial siderophores .

Chemical Reactivity

- The α,β-unsaturated system enhances electrophilicity, making these acids prone to Michael additions and polymerization. Longer chains (e.g., C9–C12) exhibit reduced reactivity compared to C3–C6 due to steric hindrance .

Actividad Biológica

Non-2-enoic acid, also known as 2-nonenoic acid, is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂. This compound is part of the α,β-unsaturated carboxylic acids family and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by a double bond between the second and third carbon atoms in its nine-carbon chain. It can be synthesized through various methods, including the Knoevenagel condensation of malonic acid with heptanal, followed by acidification and dehydroxylation. In industrial settings, catalytic hydrogenation of non-2-ynoic acid is commonly used to produce this compound with high yields.

The biological activity of this compound and its derivatives is primarily attributed to their interactions with specific molecular targets. For example, 4-hydroxy-trans-2-nonenoic acid, a derivative of this compound, acts as a receptor ligand in the cerebral cortex and hippocampus. Elevated concentrations of this derivative have been observed in patients with neurodegenerative diseases such as Alzheimer's and Parkinson's, indicating its potential role in modulating neurological pathways .

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. Its derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This property is particularly relevant for developing new antimicrobial agents in response to increasing antibiotic resistance .

Neuroprotective Effects

The neuroprotective effects of this compound derivatives are noteworthy. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The ability to modulate neurotransmitter systems further enhances their therapeutic potential .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar α,β-unsaturated carboxylic acids:

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | C₉H₁₆O₂ | Antimicrobial, neuroprotective |

| Oleic acid | C₁₈H₃₄O₂ | Anti-inflammatory |

| Linoleic acid | C₁₈H₃₂O₂ | Essential fatty acid |

| Dec-2-enoic acid | C₁₀H₁₈O₂ | Antimicrobial properties |

This compound stands out due to its specific chain length and position of the double bond, which confer distinct chemical and biological properties not commonly found in other fatty acids .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that for many conventional antibiotics.

- Neuroprotective Study : In a model of Alzheimer's disease, treatment with 4-hydroxy-trans-2-nonenoic acid resulted in reduced neuronal cell death and improved cognitive function in animal models. This suggests potential therapeutic applications for neurodegenerative conditions .

- Industrial Applications : this compound has been explored for use in developing biodegradable polymers due to its unique structural properties that enhance material performance while being environmentally friendly.

Q & A

Q. What are the standard spectroscopic techniques for characterizing Non-2-enoic acid, and how should data interpretation be validated?

this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) for carbon and proton environments, infrared spectroscopy (IR) for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELX programs for refinement ) provides unambiguous structural data. Validation involves cross-referencing spectral data with literature and ensuring reproducibility across multiple experimental runs. Raw data and processing methods must be documented in supplementary materials to enable peer validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on detailed experimental protocols, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography), and characterization data. For novel syntheses, provide step-by-step procedures, yields, and purity metrics (e.g., HPLC/GC-MS). For known methods, cite prior literature but include verification data (e.g., melting points, spectral matches) to confirm identity .

What are the best practices for formulating research questions on this compound’s physicochemical properties?

Use the P-E/I-C-O framework: define the Population (e.g., specific derivatives), Exposure/Intervention (e.g., pH effects), Comparison (control groups), and Outcome (e.g., solubility changes). Questions should be testable via accessible data (e.g., "How does alkyl chain length affect the acid’s pKa?"). Avoid overly broad questions; instead, narrow to mechanistic or comparative studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s reaction mechanisms?

Density functional theory (DFT) calculations can model transition states and intermediate stability to explain discrepancies between experimental kinetics and proposed mechanisms. For example, if literature reports conflicting regioselectivity in addition reactions, DFT can compare activation energies of competing pathways. Validate computational results with isotopic labeling experiments or kinetic isotope effects (KIEs) .

Q. What strategies address conflicting thermodynamic data (e.g., enthalpy of formation) for this compound?

Conduct a meta-analysis of published data, evaluating methodologies (e.g., calorimetry vs. computational estimates). Control variables such as sample purity, solvent effects, and measurement precision. Use error propagation analysis to identify outliers and statistically reconcile discrepancies. Transparent reporting of uncertainty ranges is critical .

Q. How can researchers design experiments to probe this compound’s role in supramolecular assembly?

Employ isothermal titration calorimetry (ITC) to quantify host-guest binding constants or small-angle X-ray scattering (SAXS) to study self-assembly kinetics. Compare results with structurally similar acids (e.g., octanoic acid) to isolate the impact of the double bond at position 2. Use SHELXL for crystallographic refinement of co-crystals to visualize intermolecular interactions .

Q. What advanced statistical approaches are suitable for analyzing clustered data in studies of this compound derivatives?

Hierarchical linear modeling (HLM) accounts for nested variables (e.g., batch effects in synthesis, multiple spectroscopic measurements). For structure-activity relationship (SAR) studies, apply principal component analysis (PCA) to reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to bioactivity .

Methodological Guidelines

- For Structural Analysis : Always cross-validate crystallographic data (e.g., SHELX-refined structures) with spectroscopic results to rule out polymorphism or solvate formation .

- For Data Contradictions : Perform sensitivity analyses to assess how experimental variables (e.g., temperature gradients in DSC measurements) affect outcomes .

- For Literature Reviews : Use tools like SciFinder or Reaxys to map gaps in this compound research, focusing on understudied derivatives or unverified mechanistic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.